molecular formula C10H12INO2 B11044402 2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol CAS No. 6342-74-1

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol

Cat. No.: B11044402
CAS No.: 6342-74-1
M. Wt: 305.11 g/mol
InChI Key: VXZISXGMSUWRPZ-UHFFFAOYSA-N
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Description

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.1123 g/mol It is characterized by the presence of iodine, isopropyl, methyl, and nitroso functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol typically involves the iodination of a precursor phenol compound followed by the introduction of isopropyl and methyl groups. The nitroso group is then added through a nitrosation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The iodine atom may also participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-6-isopropyl-3-methyl-4-nitrosophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6342-74-1

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

2-iodo-3-methyl-4-nitroso-6-propan-2-ylphenol

InChI

InChI=1S/C10H12INO2/c1-5(2)7-4-8(12-14)6(3)9(11)10(7)13/h4-5,13H,1-3H3

InChI Key

VXZISXGMSUWRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1I)O)C(C)C)N=O

Origin of Product

United States

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